![molecular formula C36H17N3O6 B12920430 6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione CAS No. 99688-44-5](/img/structure/B12920430.png)
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione involves multiple steps. One common method involves the heterocyclization of 2-(3-halo-anthraquinon-2-yl)formylacetic acid derivatives by the action of bases, leading to methyl 4,11-dimethoxy-5,10-dioxoanthra[2,3-b]furan-3-carboxylate . Subsequent acid hydrolysis of the ester group and decarboxylation of the obtained acid yields the target compound .
Industrial Production Methods
Industrial production methods for this compound are typically based on optimizing the synthetic routes to achieve higher yields and purity. This often involves the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce the number of steps involved.
化学反応の分析
Types of Reactions
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include bases for heterocyclization, acids for hydrolysis, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
科学的研究の応用
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerase I, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and has potential therapeutic applications in cancer treatment.
類似化合物との比較
Similar Compounds
4,11-Dimethoxy-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid: This compound shares a similar core structure but has different substituents.
2-Substituted derivatives of 4,11-dimethoxy-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acids: These derivatives have been synthesized and studied for their biological activity.
Uniqueness
6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
99688-44-5 |
|---|---|
分子式 |
C36H17N3O6 |
分子量 |
587.5 g/mol |
IUPAC名 |
6-[(5,10-dioxonaphtho[2,3-f][1,3]benzoxazol-2-yl)amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C36H17N3O6/c40-31-16-7-1-2-8-17(16)32(41)22-15-27-25(13-21(22)31)38-36(45-27)39-26-14-23-30(37-24-12-6-5-11-20(24)33(23)42)29-28(26)34(43)18-9-3-4-10-19(18)35(29)44/h1-15H,(H,37,42)(H,38,39) |
InChIキー |
WGQGTWQOPSSRGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)OC(=N4)NC5=C6C(=C7C(=C5)C(=O)C8=CC=CC=C8N7)C(=O)C9=CC=CC=C9C6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


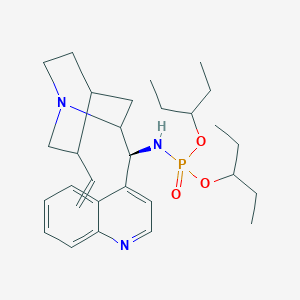

![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)

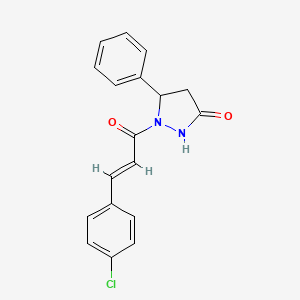
![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
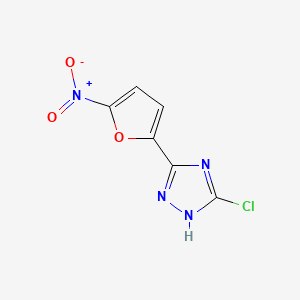
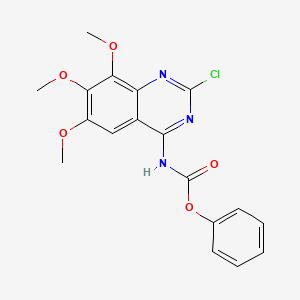
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)

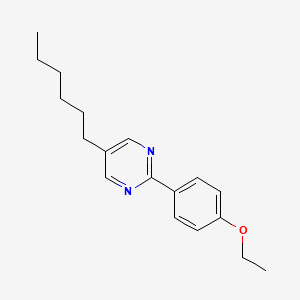
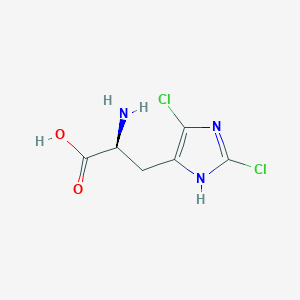
![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)
![8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B12920432.png)
